molecular formula C7H10O2 B075653 2-Methylcyclohexane-1,3-dione CAS No. 1193-55-1

2-Methylcyclohexane-1,3-dione

Cat. No.: B075653
CAS No.: 1193-55-1
M. Wt: 126.15 g/mol
InChI Key: VSGJHHIAMHUZKF-UHFFFAOYSA-N
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Description

2-Methyl-1,3-Cyclohexanedione is an organic compound with the molecular formula C7H10O2. It is a colorless liquid known for its applications in various chemical processes. This compound is characterized by its methyl and cyclohexane functional groups .

Mechanism of Action

Target of Action

It is known to act as a synthetic intermediate in various chemical reactions .

Mode of Action

2-Methylcyclohexane-1,3-dione interacts with its targets through chemical reactions, serving as an important starting material. It is used in the formal synthesis of acorone . The exact mode of interaction with its targets is subject to the specific reaction conditions and the nature of the other reactants involved.

Biochemical Pathways

It is known to be involved in the synthesis of various downstream products, including derivatives of 2,6-dihydroxytoluene, which are widely used in the preparation of cosmetics .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a synthetic intermediate, its primary role is to participate in chemical reactions to produce desired end products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at room temperature . Its reactivity may also be influenced by factors such as pH, temperature, and the presence of other substances in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-Cyclohexanedione can be synthesized through several methods. One common method involves the use of 1,3-cyclohexanedione, paraformaldehyde, and dimethylamine as raw materials. The process includes a Mannich reaction followed by catalytic hydrogenation to obtain the compound with a purity of 99.2% . Another method involves the cyclization of ethyl 5-oxoheptanoate or methyl 5-oxoheptanoate with sodium ethoxide or sodium methoxide .

Industrial Production Methods: In industrial settings, the preparation of 2-Methyl-1,3-Cyclohexanedione often involves the use of resorcinol, sodium hydroxide, and a nickel catalyst. The hydrogenation is carried out under high pressure and temperature, followed by methylation using methyl iodide .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-Cyclohexanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1,3-Cyclohexanedione has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,3-Cyclohexanedione is unique due to its specific reactivity and stability, which are influenced by the presence of the methyl group. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-methylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGJHHIAMHUZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152406
Record name 2-Methylcyclohexane-1,3-dione
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-55-1
Record name 2-Methyl-1,3-cyclohexanedione
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Record name 2-Methylcyclohexane-1,3-dione
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Record name 1193-55-1
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Record name 2-Methylcyclohexane-1,3-dione
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Record name 2-methylcyclohexane-1,3-dione
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Synthesis routes and methods

Procedure details

Add to the crude undistilled ketoamine 1-diethylamino-6-(m-methoxyphenyl)hexan-3-one (2.3 g), the material obtained by hydration of the acetylenic amine, 2-methylcyclohexane-1,3-dione (1 g), pyridine (1 cc) and benzene (12 cc), and reflux the mixture for 15 hours. Cool the mixture and filter off unreacted dione, add a little ether to the filtrate, and wash the ethereal solution with acid, and then water, and dry. Evaporate the solvents to obtain as residue crude 2-(6-m-methoxyphenyl-3-oxohexyl)-2-methylcyclohexane-1,3-dione (1.7 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
ketoamine 1-diethylamino-6-(m-methoxyphenyl)hexan-3-one
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2-Methylcyclohexane-1,3-dione?

A1: One common approach starts with resorcinol, which undergoes high-pressure reduction followed by methylation. [] Alternatively, this compound can be synthesized through the alkylation of the potassium salt of cyclohexane-1,3-dione with prop-2-ynyl bromide in dimethylformamide. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of two carbonyl groups makes this compound a β-diketone. This structural feature allows it to participate in various reactions, including alkylation, Michael additions, and condensations. [, , , , , ] For instance, it readily undergoes C-selective alkylation with unactivated sp3 electrophiles when protected as a ketodimethyl hydrazone. []

Q3: How does this compound behave in Michael additions?

A4: this compound acts as a Michael donor in reactions with electron-deficient alkenes. For example, it reacts with β-vinylbutenolide via a 1,6-Michael addition followed by cyclization. [] Another example is its reaction with methyl vinyl ketone, a crucial step in synthesizing 9-Methyl-5(10)-octalin-1,6-dione, a valuable intermediate in terpenoid and steroid synthesis. []

Q4: Are there any catalytic applications of this compound?

A5: While this compound is primarily used as a building block, its reaction with methyl vinyl ketone can be catalyzed by potassium-modified ZrO2. This reaction highlights the potential for developing heterogeneous catalytic systems for synthesizing complex molecules from this compound. [, ]

Q5: What are the challenges associated with using this compound in liquid-phase reactions?

A6: One study observed that potassium-modified ZrO2 catalysts, while effective in the vapor phase, can leach potassium in liquid-phase reactions, limiting their practicality for such applications. []

Q6: Can you provide examples of natural products or bioactive compounds synthesized using this compound as a starting material?

A7: this compound is a key intermediate in synthesizing various natural products. One example is its use in the synthesis of Stachybotrin D, a potential anti-HIV drug derived from a sponge-derived fungus. [] Another study utilized this compound in synthesizing (S)‐8a‐Methyl‐3,4,8,8a‐Tetrahydro‐1,6‐(2H,7H)‐Naphthalenedione, a Wieland Miescher ketone (WMK) precursor, further highlighting its versatility in natural product synthesis. []

Q7: Have there been any investigations into the base-induced reactions of this compound?

A8: Yes, researchers have studied the reactions of this compound derivatives, such as 2-bromo- and 2-chloro-2-methylcyclohexane-1,3-dione, with bases like sodium acetate in various solvents. These studies revealed that the reaction outcome is highly dependent on the specific 2-halogeno-1,3-diketone used and the solvent system, providing insights into the reaction mechanisms and potential synthetic applications. []

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